N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
N’-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenoxy, ethanimidoyl, dichlorophenyl, and isoxazolecarbohydrazide groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-chlorophenoxyethanone: This is achieved by reacting 4-chlorophenol with ethanoyl chloride in the presence of a base such as pyridine.
Synthesis of ethanimidoyl intermediate: The 4-chlorophenoxyethanone is then reacted with hydrazine hydrate to form the ethanimidoyl intermediate.
Coupling with 2,6-dichlorophenyl isoxazole: The ethanimidoyl intermediate is coupled with 2,6-dichlorophenyl isoxazole under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
- N’-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide
Uniqueness
N’-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N4O3/c1-10-16(18(26-29-10)17-13(21)3-2-4-14(17)22)19(27)25-24-15(23)9-28-12-7-5-11(20)6-8-12/h2-8H,9H2,1H3,(H2,23,24)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCASVCGNJWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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